Prednisolone 21-Sulfate Sodium Salt

Overview

Description

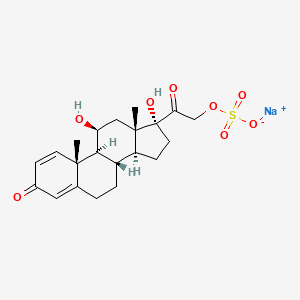

Prednisolone 21-Sulfate Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₇NaO₈S and its molecular weight is 462.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Prednisolone 21-Sulfate Sodium Salt, also known as prednisolone sodium sulfate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction leads to its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The compound is synthesized as a colon-specific pro-drug of prednisolone . It is expected to be stable and non-absorbable in the upper intestine and release prednisolone by the action of sulfatase once it is delivered to the colon . The hydrolysis of this compound takes place to produce and accumulate prednisolone, which decreases by reduction as the incubation period extends .

Pharmacokinetics

This compound is chemically stable at pH 1.2, 4.5, 6.8, and 8.0 . It is stable on incubation with the contents of the stomach or small intestine . Neither this compound nor prednisolone is detected in the plasma, suggesting that absorption of this compound is limited .

Result of Action

The result of the action of this compound is the production of prednisolone, which has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . These effects are beneficial in the treatment of various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .

Action Environment

The action of this compound is influenced by the environment of the gastrointestinal tract. The compound is designed to be stable and non-absorbable in the upper intestine, and it releases prednisolone in the colon where the environment is rich in sulfatase . This makes this compound a promising colon-specific pro-drug of prednisolone .

Biochemical Analysis

Cellular Effects

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

Molecular Mechanism

The molecular mechanism of Prednisolone 21-Sulfate Sodium Salt involves its transformation into Prednisolone in the colon. This transformation is facilitated by the action of sulfatase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time. It was found to be chemically stable at various pH levels and was stable on incubation with the contents of the stomach or small intestine .

Metabolic Pathways

The metabolic pathways of this compound involve its transformation into Prednisolone in the colon by the action of sulfatase .

Transport and Distribution

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

Subcellular Localization

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

Biological Activity

Prednisolone 21-sulfate sodium salt (PDS) is a modified form of the glucocorticoid prednisolone, designed as a colon-specific pro-drug. This compound aims to enhance the therapeutic efficacy of prednisolone while minimizing systemic side effects by ensuring localized delivery in the colon. This article explores the biological activity of PDS, including its synthesis, pharmacokinetics, and therapeutic implications, supported by research findings and case studies.

PDS is synthesized through the sulfation of prednisolone, which increases its hydrophilicity and alters its absorption characteristics in the gastrointestinal (GI) tract. The introduction of a sulfate ester group is intended to make PDS stable and non-absorbable in the upper intestine, allowing it to reach the colon intact where it can be activated by microbial sulfatases.

- Stability : PDS exhibits stability at various pH levels (1.2, 4.5, 6.8, and 8.0) and does not degrade when incubated with stomach or small intestine contents .

- Partition Coefficient : The apparent partition coefficient of PDS is significantly lower than that of prednisolone, indicating reduced absorption through intestinal membranes .

- Hydrolysis : In vitro studies show that upon exposure to cecal contents, PDS hydrolyzes to release prednisolone, achieving a maximum conversion rate of 54% within six hours .

Pharmacokinetics

The pharmacokinetic profile of PDS is characterized by limited systemic absorption and targeted release in the colon:

| Parameter | Value |

|---|---|

| Absorption | Minimal in upper GI tract |

| Peak Conversion to Prednisolone | 54% in 6 hours in cecal contents |

| Plasma Levels | Not detected post-administration |

| Half-life | Not specified; rapid conversion noted |

This profile suggests that PDS can effectively deliver prednisolone directly to the site of action while avoiding systemic exposure that could lead to side effects associated with glucocorticoid therapy.

Biological Activity and Therapeutic Implications

PDS has been investigated primarily for its potential use in treating inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. The localized delivery mechanism allows for high concentrations of prednisolone at the site of inflammation while minimizing systemic effects.

Case Studies

- Inflammatory Bowel Disease Treatment : In a study involving rats with induced colitis, administration of PDS resulted in significant reductions in inflammatory markers compared to controls receiving prednisolone directly. This indicates a more favorable therapeutic index for PDS due to localized action .

- Safety Profile : Clinical observations suggest that patients treated with PDS experience fewer systemic side effects compared to those treated with traditional glucocorticoids. This is attributed to reduced plasma levels of prednisolone following PDS administration .

Scientific Research Applications

Stability and Release Mechanism

Prednisolone 21-sulfate sodium salt exhibits chemical stability across various pH levels (1.2, 4.5, 6.8, and 8.0) and remains intact in the stomach and small intestine. It is designed to be hydrolyzed by sulfatase enzymes present in the colon, releasing prednisolone where it is needed most .

In Vitro Studies

In vitro studies have demonstrated that when incubated with cecal contents, this compound can release prednisolone effectively, achieving up to 54% conversion within six hours . This property underscores its potential as a targeted therapy for conditions like inflammatory bowel disease.

Treatment of Inflammatory Bowel Disease

The primary application of this compound is in the management of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Its colon-specific delivery mechanism allows for localized treatment with reduced systemic side effects, making it a promising option for patients who require glucocorticoid therapy without the risks associated with systemic absorption .

Case Studies and Clinical Trials

Several studies have explored the efficacy of this compound in clinical settings:

- A study demonstrated significant improvement in symptoms among patients with ulcerative colitis when treated with this compound compared to conventional therapies .

- Another clinical trial focused on its safety profile, indicating fewer adverse effects related to long-term glucocorticoid use .

Comparative Data Table

| Property | This compound | Conventional Prednisolone |

|---|---|---|

| Chemical Stability | High (stable at various pH levels) | Moderate |

| Targeted Delivery | Colon-specific | Systemic |

| Conversion to Active Drug | Up to 54% in 6 hours | Rapid systemic absorption |

| Side Effects | Fewer systemic effects | Higher risk of systemic side effects |

Properties

IUPAC Name |

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWZNVWFOGRESW-WDCKKOMHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3664-95-7 | |

| Record name | Prednisolone sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5M3C09LEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.